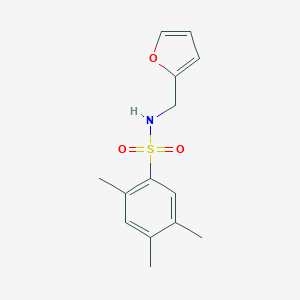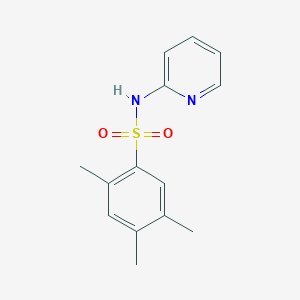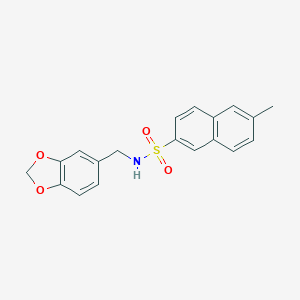![molecular formula C15H20N2O3S B511503 7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one CAS No. 515866-34-9](/img/structure/B511503.png)
7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one is a small molecule organic compound used in a variety of scientific research applications. It is a bicyclic heterocyclic compound with a molecular weight of 238.28 g/mol. This compound is used in a variety of biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Solvent Applications and Interactions
Dimethyl sulfoxide (DMSO) is a solvent recognized for its unique properties, including low toxicity and environmental compatibility. It is extensively utilized across various research domains, including medicine, biotechnology, electrochemistry, and laser physics. DMSO's interactions, particularly hydrogen bonding with cosolvent molecules, play a crucial role in determining solution behaviors and influencing molecular structures (Kiefer, Noack, & Kirchner, 2011). These interactions are essential for understanding solvent effects in chemical reactions and formulations, suggesting potential research applications for related compounds in facilitating or modulating chemical processes.
Bicyclic Compounds in Drug Research
Bicyclic compounds, such as those based on the norbornane structure, have garnered attention in pharmaceutical research. Their unique molecular shape and the fixed position of their substituents make them valuable for studying structure-activity relationships. Norbornane derivatives have been explored for their medicinal properties and as test molecules in drug development (Buchbauer & Pauzenberger, 1991). This underscores the relevance of studying compounds like 7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one for potential therapeutic applications or as probes in understanding molecular interactions within biological systems.
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-pyridin-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-14(2)11-6-7-15(14,12(18)9-11)10-21(19,20)17-13-5-3-4-8-16-13/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJRKZFTKAPINZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(4-Carboxybenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B511424.png)
amine](/img/structure/B511441.png)
![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

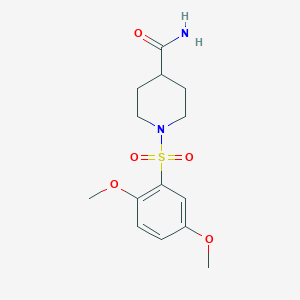

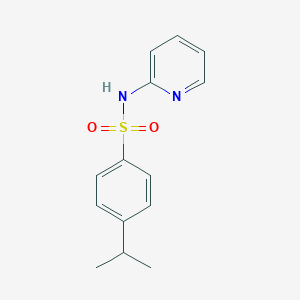
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)
